molecular formula C9H8F12O3 B15092408 2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 19433-95-5

2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-

Cat. No.: B15092408
CAS No.: 19433-95-5
M. Wt: 392.14 g/mol
InChI Key: QIVGTEJCHXVILN-UHFFFAOYSA-N
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Description

2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a fluorinated aliphatic alcohol. This compound is known for its unique chemical properties due to the presence of multiple trifluoromethyl groups, which impart high electronegativity and stability. It is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- can be synthesized through several methods. One common method involves the reaction of methyllithium with trifluoroacetone and trifluorovinyl bromide in ether . Another method includes the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance its binding affinity to various biological molecules, making it effective in enzyme inhibition and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- stands out due to its higher degree of fluorination, which imparts greater stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.

Properties

CAS No.

19433-95-5

Molecular Formula

C9H8F12O3

Molecular Weight

392.14 g/mol

IUPAC Name

1,3-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)propan-2-ol

InChI

InChI=1S/C9H8F12O3/c10-6(11,12)4(7(13,14)15)23-1-3(22)2-24-5(8(16,17)18)9(19,20)21/h3-5,22H,1-2H2

InChI Key

QIVGTEJCHXVILN-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(C(F)(F)F)C(F)(F)F)O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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